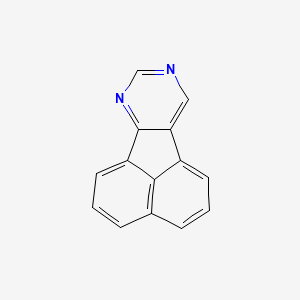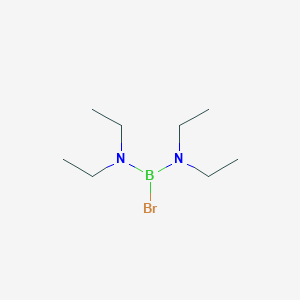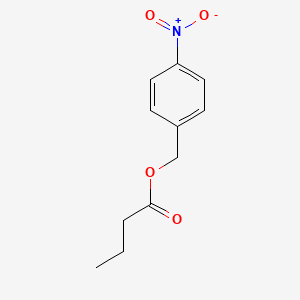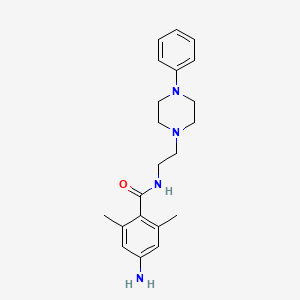
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-: is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with amino, dimethyl, and piperazinyl groups. It is a derivative of benzoic acid and is known for its diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2,6-dimethylbenzoic acid with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. It may act as an antagonist or agonist at various receptor sites, influencing pathways related to mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Comparison: Compared to these similar compounds, Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of amino, dimethyl, and piperazinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
39728-52-4 |
|---|---|
Formule moléculaire |
C21H28N4O |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-amino-2,6-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H28N4O/c1-16-14-18(22)15-17(2)20(16)21(26)23-8-9-24-10-12-25(13-11-24)19-6-4-3-5-7-19/h3-7,14-15H,8-13,22H2,1-2H3,(H,23,26) |
Clé InChI |
BMEVMARVSWWZJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


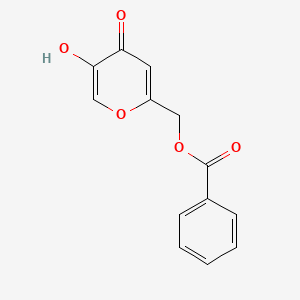
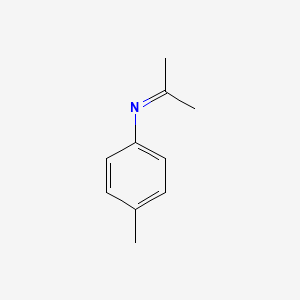

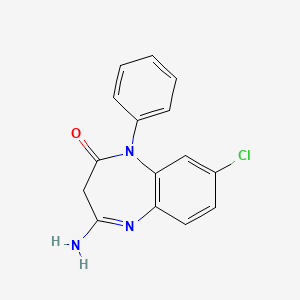
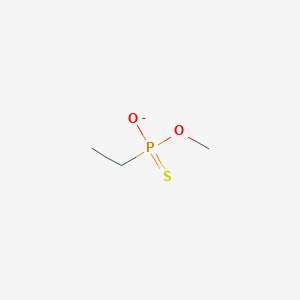

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)

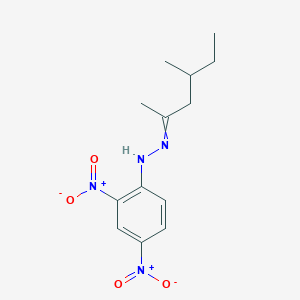
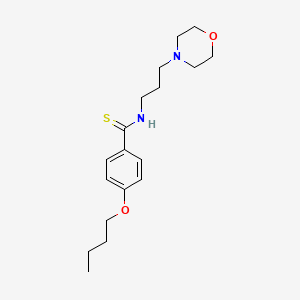
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
